Non‑RGD Binding Profile and Dual Integrin Affinity: ATN-161 vs. Cilengitide
ATN-161 is a non‑RGD peptide that binds α5β1 and αvβ3 with Kd values of 1.0 µM and 0.6 µM, respectively . In contrast, the cyclic RGD‑based Cilengitide binds α5β1 with an IC50 of 13.2 nM and αvβ3 with an IC50 of 0.58 nM [1]. This represents a 13‑fold lower affinity for α5β1 and a 1000‑fold lower affinity for αvβ3 for ATN-161 compared to Cilengitide. The distinct binding motif and affinity gap preclude functional interchangeability and may underlie ATN‑161's unique U‑shaped dose‑response curve in vivo [2].
| Evidence Dimension | Integrin Binding Affinity (Kd/IC50) |
|---|---|
| Target Compound Data | Kd (α5β1) = 1.0 µM; Kd (αvβ3) = 0.6 µM |
| Comparator Or Baseline | Cilengitide: IC50 (α5β1) = 13.2 nM; IC50 (αvβ3) = 0.58 nM |
| Quantified Difference | ~77‑fold (α5β1) and ~1034‑fold (αvβ3) lower affinity |
| Conditions | Solid‑phase binding ELISA |
Why This Matters
This quantitative difference in binding mechanism and affinity validates that ATN-161 is a distinct pharmacological tool, not a low‑potency analog of Cilengitide, and explains its distinct in vivo efficacy profile.
- [1] Kapp, T. G., et al. (2017). A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins. Scientific Reports, 7, 39805. View Source
- [2] Donate, F., et al. (2008). Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth. Clinical Cancer Research, 14(7), 2137–2144. View Source
